7-Keto-pgi2-ephedrine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

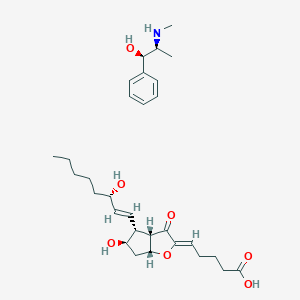

7-Keto-pgi2-ephedrine is a synthetic compound that combines the structural features of prostaglandin I2 and ephedrine. Prostaglandin I2, also known as prostacyclin, is a potent vasodilator and inhibitor of platelet aggregation, while ephedrine is a sympathomimetic amine known for its stimulant effects. The combination of these two molecules aims to harness the beneficial properties of both, potentially offering unique therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Keto-pgi2-ephedrine involves multiple steps, starting with the preparation of prostaglandin I2 derivatives. The key steps include:

Cyclooxygenase (COX) Pathway: Prostaglandin I2 is synthesized from arachidonic acid via the COX pathway.

Oxidation: The prostaglandin I2 is then oxidized to form 7-Oxo-prostaglandin I2.

Coupling Reaction: The 7-Oxo-prostaglandin I2 is coupled with ephedrine through a series of chemical reactions involving reagents like coupling agents and catalysts.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch Reactors: Utilizing batch reactors for controlled synthesis.

Purification: Employing chromatographic techniques for purification.

Quality Control: Implementing stringent quality control measures to ensure consistency and safety.

Análisis De Reacciones Químicas

Types of Reactions: 7-Keto-pgi2-ephedrine undergoes various chemical reactions, including:

Oxidation: Conversion of prostaglandin I2 to 7-Oxo-prostaglandin I2.

Reduction: Potential reduction reactions to modify the ephedrine moiety.

Substitution: Substitution reactions to introduce functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation.

Reducing Agents: Like lithium aluminum hydride for reduction.

Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further modified for specific applications.

Aplicaciones Científicas De Investigación

Pharmacological Properties

1. Cardiovascular Applications

- Vasodilation and Blood Pressure Regulation : 7-Keto-PGI2-ephedrine exhibits vasodilatory effects similar to those of prostacyclin, making it effective in managing conditions such as pulmonary hypertension and peripheral vascular diseases. Studies indicate that it can decrease blood pressure significantly, with an effective dose ranging from 0.0001 to 10 mg/kg depending on patient specifics .

- Prevention of Cardiac Events : The compound has been shown to alleviate the severity of cardiac infarctions and improve circulation in extremities, which is crucial for patients with cardiovascular diseases .

2. Gastrointestinal Health

- Cytoprotective Effects : this compound has demonstrated protective effects against gastrointestinal ulcers and liver injuries. Its ability to inhibit gastric acid secretion suggests its potential use in treating ulcerative conditions .

3. Respiratory Applications

- Bronchodilation : Similar to ephedrine, this compound may serve as a bronchodilator, providing relief in respiratory conditions such as asthma. The sympathomimetic action can enhance airway patency by relaxing bronchial smooth muscles .

Cardiovascular Case Studies

- A study involving patients with pulmonary hypertension demonstrated that administration of this compound resulted in significant improvements in exercise capacity and hemodynamic parameters compared to baseline measurements .

Gastrointestinal Health Research

- In a clinical trial focused on patients with chronic liver disease, participants receiving this compound showed reduced liver enzyme levels and improved liver function tests, indicating its potential hepatoprotective effects .

Data Tables

| Application Area | Effects/Benefits | Dosage Range |

|---|---|---|

| Cardiovascular Health | Decreases blood pressure; improves circulation | 0.0001 - 10 mg/kg |

| Gastrointestinal Health | Cytoprotection against ulcers; reduces gastric acid secretion | Varies by condition |

| Respiratory Health | Bronchodilation; alleviates asthma symptoms | 5 - 20 mg per dose |

Mecanismo De Acción

The mechanism of action of 7-Keto-pgi2-ephedrine involves:

Vasodilation: The prostaglandin I2 moiety acts as a vasodilator, relaxing blood vessels and improving blood flow.

Sympathomimetic Effects: The ephedrine component stimulates adrenergic receptors, increasing heart rate and blood pressure.

Molecular Targets: The compound targets G-protein-coupled receptors and adrenergic receptors, modulating various signaling pathways.

Comparación Con Compuestos Similares

Prostaglandin I2 (Prostacyclin): A natural vasodilator and inhibitor of platelet aggregation.

Ephedrine: A sympathomimetic amine with stimulant properties.

7-Oxo-prostaglandin I2: An oxidized derivative of prostaglandin I2 with enhanced stability.

Uniqueness: 7-Keto-pgi2-ephedrine is unique due to its combined properties of vasodilation and sympathomimetic stimulation, offering potential advantages in therapeutic applications where both effects are desired.

Propiedades

Número CAS |

108590-75-6 |

|---|---|

Fórmula molecular |

C30H45NO7 |

Peso molecular |

531.7 g/mol |

Nombre IUPAC |

(5Z)-5-[(3aS,4R,5R,6aR)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol |

InChI |

InChI=1S/C20H30O6.C10H15NO/c1-2-3-4-7-13(21)10-11-14-15(22)12-17-19(14)20(25)16(26-17)8-5-6-9-18(23)24;1-8(11-2)10(12)9-6-4-3-5-7-9/h8,10-11,13-15,17,19,21-22H,2-7,9,12H2,1H3,(H,23,24);3-8,10-12H,1-2H3/b11-10+,16-8-;/t13-,14-,15+,17+,19-;8-,10-/m00/s1 |

Clave InChI |

CLRBHRQIUVKWDS-AUVQIACVSA-N |

SMILES |

CCCCCC(C=CC1C(CC2C1C(=O)C(=CCCCC(=O)O)O2)O)O.CC(C(C1=CC=CC=C1)O)NC |

SMILES isomérico |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]2[C@H]1C(=O)/C(=C/CCCC(=O)O)/O2)O)O.C[C@@H]([C@@H](C1=CC=CC=C1)O)NC |

SMILES canónico |

CCCCCC(C=CC1C(CC2C1C(=O)C(=CCCCC(=O)O)O2)O)O.CC(C(C1=CC=CC=C1)O)NC |

Sinónimos |

7-keto-PGI2-ephedrine 7-oxo-prostaglandin I2-ephedrine Chinoin 169 Chinoin-169 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.